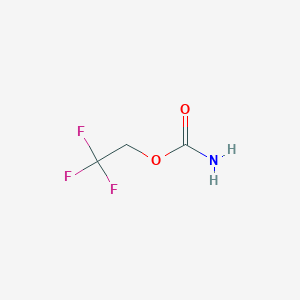
2,2,2-Trifluoroethyl carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl carbamate is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various fields such as materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs contain a partially fluorinated moiety, highlighting the importance of fluorinated compounds in drug development .
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoroethyl carbamate involves several methodologies. One approach is the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid. This method is noted for its effectiveness in synthesizing α-dipeptides, which are relevant to the synthesis of carbamate derivatives . Another method involves the aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates, which can yield aminated products such as alpha-trifluoromethyl beta-amino esters or aziridines under varying conditions .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl carbamate and related compounds is influenced by the presence of the trifluoromethyl group. This group has a strong electron-withdrawing effect, which can stabilize carbanion species electronically. However, the stability of these carbanions is also dependent on factors such as the hybridization of the orbital accommodating the lone pair electrons, the electronic nature of the alpha-substituents, and the degree of covalency in the bond between carbon and metal .
Chemical Reactions Analysis
Trifluoroethyl carbamates and related compounds can undergo various chemical reactions. For instance, trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate can be used in a sequence involving dehydrofluorination-metallation followed by addition to aldehydes to produce allylic alcohols. Subsequent reactions can lead to the synthesis of difluorinated polyols after reduction and deprotection steps . The chemistry of alpha-trifluoromethylated carbanions, which are relevant to the synthesis of carbamates, is also notable for its synthetic applications despite challenges associated with their stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl carbamate are not explicitly detailed in the provided papers. However, the properties of trifluoromethylated compounds, in general, are characterized by their stability and reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group can influence the acidity of adjacent protons, the stability of anions, and the overall reactivity of the compound . The synthesis methods and reactions described in the papers suggest that these compounds can be manipulated under various conditions to yield a range of products, indicating a degree of versatility in their chemical behavior .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl carbamate” is used in the synthesis of N-2,2,2-Trifluoroethylisatin ketimines, which are fluorine-containing synthons . These compounds have received attention since they were first developed in 2015 .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these compounds has led to an increasing number of applications for fluorine-containing organic compounds, which are extremely widely used in the field of new drug development .
Production of Semicarbazides
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl carbamate” is used in a one-pot two-step approach to produce 4-substituted semicarbazides . Semicarbazide motifs are widespread in agrochemistry, drug discovery, and organic synthesis .
- Methods : The approach includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to result in a semicarbazide .
- Results : This approach allowed the production of 4-substituted semicarbazides on a large scale in good yield and purity .
Synthesis of N-2,2,2-Trifluoroethylisatin Ketimines
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl carbamate” is used in the synthesis of N-2,2,2-Trifluoroethylisatin ketimines . These compounds have received attention since they were first developed in 2015 .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these compounds has led to an increasing number of applications for fluorine-containing organic compounds, which are extremely widely used in the field of new drug development .
Production of 2,2,2-Trifluoroethyl N-(2,5-Xylyl)Carbamate
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl N-(2,5-Xylyl)Carbamate” is a compound that can be produced using "2,2,2-Trifluoroethyl carbamate" .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The production of this compound expands the range of carbamates that can be synthesized, which are important in various fields of chemistry .
Synthesis of Fluorine-Containing Synthons
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl carbamate” is used in the synthesis of N-2,2,2-Trifluoroethylisatin ketimines, which are fluorine-containing synthons . These compounds have received attention since they were first developed in 2015 .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these compounds has led to an increasing number of applications for fluorine-containing organic compounds, which are extremely widely used in the field of new drug development .
Production of 2,2,2-Trifluoroethyl N-(2,5-Xylyl)Carbamate
- Field : Organic Chemistry
- Application : “2,2,2-Trifluoroethyl N-(2,5-Xylyl)Carbamate” is a compound that can be produced using "2,2,2-Trifluoroethyl carbamate" .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The production of this compound expands the range of carbamates that can be synthesized, which are important in various fields of chemistry .
Safety And Hazards
When handling “2,2,2-Trifluoroethyl carbamate”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
“2,2,2-Trifluoroethyl carbamate” has gained popularity among researchers in various scientific disciplines. It has unique physical and chemical properties that make it suitable for various scientific experiments. The future directions of “2,2,2-Trifluoroethyl carbamate” could involve its application in this field .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOAGYSGWIHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429461 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl carbamate | |
CAS RN |
461-37-0 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




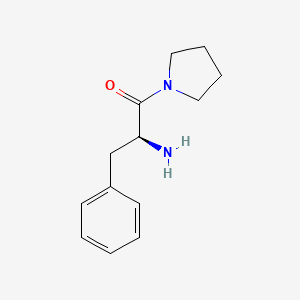




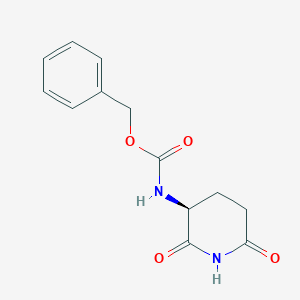
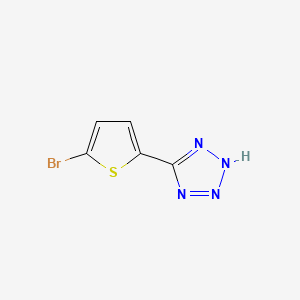
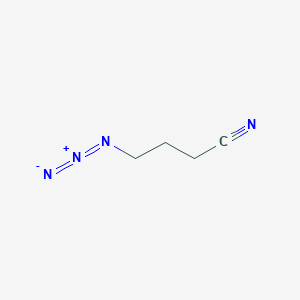

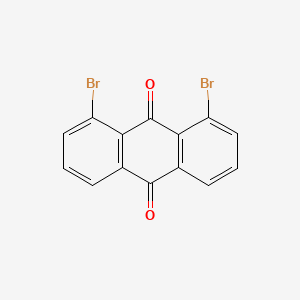
![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)
![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)